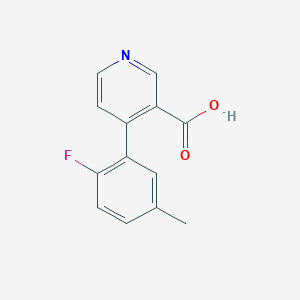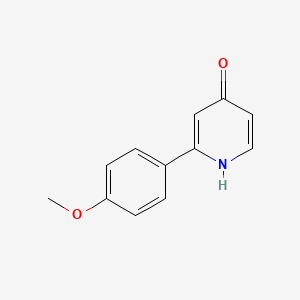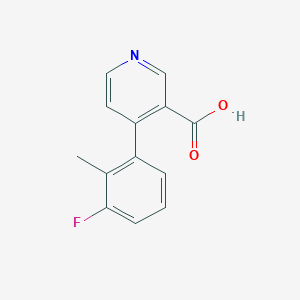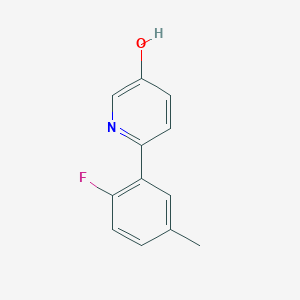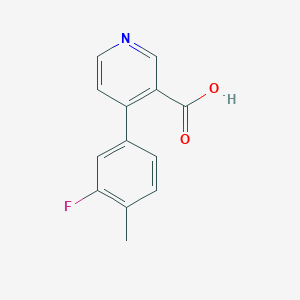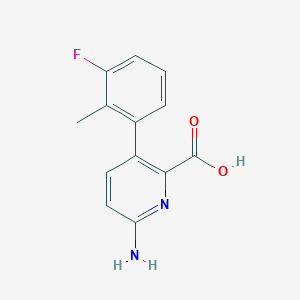
6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid (6-APA) is a synthetic compound that can be used in a variety of scientific and medical applications. It is a white powder with a melting point of 136-138°C and a molecular weight of 250.27 g/mol. 6-APA has a variety of properties that make it useful in a range of applications, including its ability to act as a chelating agent, its use as an intermediate in the synthesis of pharmaceuticals, and its use as a reagent for the detection of certain compounds.
Applications De Recherche Scientifique
6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It has been used as a reagent in the detection of various compounds, including amino acids, peptides, and proteins. In addition, 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% has been used in the synthesis of various pharmaceuticals, such as the antibiotic cefotaxime. It has also been used in the synthesis of other compounds, including the antifungal agent fluconazole.
Mécanisme D'action
6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% acts as a chelating agent, binding to metals such as iron and copper. This binding allows the compound to be used as a reagent in the detection of various compounds, as it is able to bind to the metals and form complexes that can be detected. In addition, 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% can act as an intermediate in the synthesis of pharmaceuticals, as it can bind to the metal and form a complex that can be used in the synthesis of the desired compound.
Biochemical and Physiological Effects
6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. In addition, 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% has been shown to have antioxidant and antifungal properties, and it has been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is widely available. In addition, it is stable and can be stored for long periods of time. However, 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% is toxic and should be handled with caution. It can also be difficult to dissolve in water, so it should be handled carefully.
Orientations Futures
There are several potential future directions for the use of 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95%. It could be used in the development of more effective antibiotics, as it has been shown to inhibit the growth of certain bacteria. In addition, 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% could be used to develop new compounds with antioxidant and antifungal properties. It could also be used to develop new compounds with anti-inflammatory properties. Finally, 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% could be used to develop new compounds for the detection of various compounds, including amino acids, peptides, and proteins.
Méthodes De Synthèse
6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% can be synthesized in a variety of ways, including a two-step reaction involving the reaction of 3-fluoro-2-methylphenol with acetic anhydride followed by an acid-catalyzed reaction with pyrrolidine. Other methods of synthesis include the reaction of 3-fluoro-2-methylphenol with ethyl chloroformate and the reaction of 3-fluoro-2-methylphenol with N,N-dimethylformamide.
Propriétés
IUPAC Name |
6-amino-3-(3-fluoro-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-7-8(3-2-4-10(7)14)9-5-6-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSHDDFMKFEAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




